2,5-Difluoropyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123038-79-9 |
|---|---|
Molecular Formula |
C4H3F2N3 |
Molecular Weight |
131.08 g/mol |
IUPAC Name |
2,5-difluoropyrimidin-4-amine |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) |
InChI Key |
OAOWWZQWVKORML-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)F)N)F |
Canonical SMILES |
C1=C(C(=NC(=N1)F)N)F |
Synonyms |
4-Pyrimidinamine, 2,5-difluoro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluoropyrimidin 4 Amine and Its Analogs
Strategies for Direct Synthesis of 2,5-Difluoropyrimidin-4-amine
The direct synthesis of this compound involves two critical transformations on a pyrimidine (B1678525) scaffold: fluorination and amination. The order and methodology of these steps are determined by the availability of starting materials and the desired selectivity.
The introduction of fluorine onto the pyrimidine ring is a fundamental step in synthesizing fluorinated analogs. General strategies include direct fluorination or, more commonly, nucleophilic substitution reactions on pre-functionalized pyrimidine rings.
Starting from a non-fluorinated pyrimidine, direct fluorination can be achieved using powerful reagents like elemental fluorine or sulfur tetrafluoride, although these methods can lack selectivity and require specialized handling. smolecule.com A more controlled and widely used approach is halogen-exchange (Halex) fluorination, where chloro- or bromo-substituted pyrimidines are treated with a fluoride (B91410) source, such as potassium fluoride, to replace the heavier halogens with fluorine.
In the context of creating analogs, fluorinated carbocyclic pyrimidine nucleosides have been synthesized where fluorine is introduced using specific diastereoselective fluorination methodologies, highlighting the development of precise fluorine insertion techniques. rsc.org
The introduction of the 4-amino group is typically accomplished via nucleophilic aromatic substitution (SNAr) on a polyhalogenated pyrimidine precursor. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the ring nitrogens activate the pyrimidine core towards attack by nucleophiles like ammonia (B1221849) or primary amines.
For instance, the synthesis of analogs like N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine is achieved by reacting 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with benzylamine (B48309). beilstein-journals.orgsemanticscholar.org This reaction is typically performed in a solvent like acetonitrile (B52724) at a reduced temperature (e.g., 0 °C) and in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the hydrogen fluoride generated during the reaction. beilstein-journals.orgsemanticscholar.org Similarly, 4,6-dichloropyrimidine (B16783) compounds can undergo aminolysis or ammonolysis as a key step in producing 4-amino-6-alkoxyl pyrimidines. google.com The use of water as a solvent under acidic conditions has also been explored for the amination of related fused pyrimidines, which can offer environmental and cost benefits. nih.gov
Regioselective Synthesis and Isomer Control in Difluoropyrimidine Systems
A significant challenge in the synthesis of polysubstituted pyrimidines is achieving regioselectivity. When a precursor with multiple reactive sites, such as 5-chloro-2,4,6-trifluoropyrimidine, is treated with a nucleophile, a mixture of isomers can be formed. The substitution pattern is governed by the electronic activation of each position by the ring nitrogens and the steric hindrance posed by adjacent substituents. semanticscholar.org
In the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various primary and secondary amines, nucleophilic substitution occurs preferentially at the C-4 position, but substitution at the C-2 position also occurs, leading to a mixture of regioisomers. beilstein-journals.orgsemanticscholar.org For example, the reaction with benzylamine yields a 5:1 ratio of the desired N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine and the isomeric N-benzyl-5-chloro-4,6-difluoropyrimidin-2-amine. beilstein-journals.orgsemanticscholar.org This lack of complete selectivity necessitates purification steps to isolate the desired 4-amino isomer before its use in subsequent reactions. semanticscholar.org The study concluded that while acceptable yields of 4-amino derivatives can be obtained, 5-chloro-2,4,6-trifluoropyrimidine is not an ideal scaffold for applications requiring high purity without extensive purification. beilstein-journals.orgsemanticscholar.org
The table below, based on data from reactions of 5-chloro-2,4,6-trifluoropyrimidine with various amines, illustrates the issue of isomer control. beilstein-journals.org
| Amine Nucleophile | Major Product (4-substituted) | Isomer Ratio (4-substituted : 2-substituted) | Isolated Yield of Major Product |
|---|---|---|---|
| Aniline | N-Phenyl-5-chloro-2,6-difluoropyrimidin-4-amine | 10 : 1 | 63% |
| Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 | 41% |
| Morpholine | 4-(5-Chloro-2,6-difluoropyrimidin-4-yl)morpholine | 1.5 : 1 | 49% |
| Pyrrolidine | 4-(5-Chloro-2,6-difluoropyrimidin-4-yl)pyrrolidine | 1.3 : 1 | 51% |
Data sourced from research on reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. beilstein-journals.org
Multistep Synthesis Approaches for this compound Intermediates
Given the challenges with regioselectivity, multistep synthesis is often required to produce complex pyrimidine derivatives and their intermediates. These approaches rely on the sequential and controlled introduction of functional groups. Highly functionalized pyrimidine derivatives are of great importance, and efficient, regioselective synthetic methodologies are needed to build libraries of these compounds. beilstein-journals.org
A typical multistep strategy starts with a perhalogenated pyrimidine, such as tetrafluoropyrimidine or 5-chlorotrifluoropyrimidine. dur.ac.uk The synthesis proceeds through a series of sequential nucleophilic aromatic substitution reactions. By carefully selecting the nucleophile and reaction conditions at each stage, different functional groups can be installed at specific positions on the pyrimidine ring. For example, a more reactive position might be substituted first, followed by reaction at a less activated site under more forcing conditions.
Research into the reactivity of tetrafluoropyrimidine with various nitrogen, oxygen, and sulfur nucleophiles aims to establish the regioselectivities of these processes to develop a reliable methodology for synthesizing multisubstituted pyrimidines. dur.ac.uk The synthesis of key intermediates, such as 4-(difluoromethyl)pyridin-2-amine, has been achieved through optimized, scalable five-step procedures, demonstrating the complexity involved in preparing functionalized heterocyclic amines. acs.org These multistep sequences often involve protection-deprotection strategies and the isolation and purification of intermediates to ensure the final product's structural integrity. semanticscholar.orgunimi.it
Reactivity and Derivatization Chemistry of 2,5 Difluoropyrimidin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for electron-poor aromatic systems like 2,5-difluoropyrimidin-4-amine. wikipedia.orggovtpgcdatia.ac.in In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case is typically one of the fluorine atoms. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org
Reactions Involving Halogen Displacement
The fluorine atoms on the pyrimidine ring of this compound can be selectively displaced by various nucleophiles. The positions of substitution are influenced by the electronic effects of the ring nitrogen atoms and the existing substituents. Generally, the C4 and C6 positions of the pyrimidine ring are the most activated towards nucleophilic attack due to the ortho and para directing effects of the ring nitrogens.
For instance, in the related compound 5-chloro-2,4,6-trifluoropyrimidine (B1583448), reactions with amine nucleophiles have shown that substitution occurs preferentially at the C4 position. nih.govsemanticscholar.orgbeilstein-journals.org For example, reaction with ammonia (B1221849) or ethylamine (B1201723) leads to the formation of the corresponding 4-amino derivatives as the major products. nih.govsemanticscholar.org This selectivity is attributed to the combined activating effects of the ring nitrogens and the electronegative chlorine atom. semanticscholar.org
Influence of Fluorine Substituents on Ring Reactivity
The presence of fluorine atoms significantly enhances the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution. smolecule.com Fluorine is a highly effective activating group for SNAr reactions due to its strong electron-withdrawing inductive effect, which polarizes the carbon-fluorine bond and makes the carbon atom more electrophilic. smolecule.com This effect is more pronounced than that of other halogens. masterorganicchemistry.com
The electron-withdrawing properties of the three fluorine atoms in compounds like 2,5,6-trifluoropyrimidin-4-amine (B13118634) increase the electron deficiency of the pyrimidine ring, thereby facilitating nucleophilic attack. smolecule.com This heightened reactivity allows for substitutions to occur under milder conditions than would be required for non-fluorinated or less-fluorinated pyrimidine analogs.
Transformations at the Exocyclic Amino Group
The exocyclic amino group at the C4 position of this compound provides another site for chemical modification, allowing for the introduction of a wide array of functional groups through various reactions.
Acylation and Alkylation Reactions
The amino group of this compound can readily undergo acylation and alkylation reactions. Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to form amides. researchgate.net For example, the amino group can react with acid chlorides to yield the corresponding N-acyl derivatives. smolecule.com
Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. These reactions lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent.
Formation of Substituted Amine Derivatives
The versatility of the exocyclic amino group allows for the synthesis of a diverse range of substituted amine derivatives. For instance, reaction with sulfonyl chlorides would yield sulfonamides. The reactivity of the amino group is a key feature in the derivatization of this compound, enabling the modulation of its physicochemical properties for various applications.
The following table provides examples of derivatization reactions at the exocyclic amino group:
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Acyl Halide | Benzoyl Chloride | Amide |
| Alkyl Halide | Methyl Iodide | Alkylated Amine |
Ring Transformations and Cycloaddition Reactions
While SNAr and modifications of the exocyclic amino group are the most common reactions, ring transformation and cycloaddition reactions can also occur under specific conditions, leading to the formation of different heterocyclic systems. These reactions often involve the participation of the pyrimidine ring itself in a rearrangement or a cycloaddition process.
For example, some pyrimidine derivatives have been shown to undergo ring transformations in the presence of strong nucleophiles or under thermal or photochemical conditions. rsc.org These transformations can lead to the formation of other heterocyclic structures, such as pyridines or triazines. However, specific examples of ring transformations and cycloaddition reactions involving this compound are not extensively documented in the provided search results.
Tautomeric Considerations in Aminopyrimidine Systems
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds, including aminopyrimidine systems. wikipedia.orgmdpi.com For aminopyrimidines, the most significant tautomeric relationship is the amino-imino equilibrium. This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to two distinct forms: the amino tautomer and the imino tautomer. The position of this equilibrium is crucial as it can significantly influence the compound's physical properties, chemical reactivity, and biological activity. nih.govmdpi.com
The amino form is generally the more stable and predominant tautomer for simple aminopyrimidines in most conditions. wikipedia.org This preference is largely attributed to the preservation of the aromatic character of the pyrimidine ring, which imparts considerable resonance stability. mdpi.com In contrast, the imino tautomer, which features an exocyclic imine group and a protonated ring nitrogen, disrupts this aromaticity. mdpi.com
However, the tautomeric balance is a dynamic equilibrium that can be influenced by several factors, including the nature and position of substituents on the pyrimidine ring, the solvent environment, and temperature. researchgate.net For instance, electron-withdrawing or electron-donating groups can alter the basicity of the ring nitrogens and the exocyclic amino group, thereby shifting the equilibrium. The polarity of the solvent can also play a significant role by preferentially stabilizing one tautomer over the other through intermolecular interactions such as hydrogen bonding. researchgate.net While the amino form is favored in the gas phase and non-polar solvents, polar solvents can, in some cases, increase the population of the imino tautomer. researchgate.netjocpr.com
In the specific case of this compound, the presence of two highly electronegative fluorine atoms is expected to have a profound impact on the tautomeric equilibrium. Fluorine atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density of the pyrimidine ring and decreases the basicity of the ring nitrogen atoms. osti.govdntb.gov.ua This reduced basicity of the ring nitrogens would likely further destabilize the imino form, where one of the ring nitrogens is protonated. Consequently, it is anticipated that the amino tautomer of this compound is significantly favored over its imino counterpart.
Computational studies on related fluorinated heterocycles support the notion that fluorine substitution can stabilize certain conformations and influence tautomeric preferences. osti.gov For example, the introduction of a fluorine atom has been shown to resist tautomerization in some pyridine-fused heterocycles by reducing the basicity of the pyridyl nitrogen. osti.gov
| Tautomeric Form | General Structure | Relative Gibbs Free Energy (Gas Phase, kcal/mol) - Representative Values | Expected Influence of 2,5-Difluoro Substitution |
|---|---|---|---|
| Amino Tautomer | ![]() | 0 (Reference) | Stabilized relative to the imino form |
| Imino Tautomer (N1-protonated) | ![]() | +5 to +10 | Further destabilized due to reduced basicity of N1 |
| Imino Tautomer (N3-protonated) | ![]() | +7 to +12 | Further destabilized due to reduced basicity of N3 |
Note: The energy values in the table are illustrative for a generic aminopyrimidine and are not specific to this compound. The actual values would require specific computational or experimental determination.
Understanding the tautomeric landscape of this compound is critical for predicting its reactivity. The predominant amino tautomer will dictate its behavior in most chemical reactions. For instance, reactions involving the exocyclic amino group, such as N-alkylation or N-acylation, will proceed from this tautomer. The lower basicity of the ring nitrogens, a consequence of the fluorine substitution, also implies that reactions requiring protonation of the pyrimidine ring will be less favorable compared to non-fluorinated analogues.
Advanced Characterization Techniques for 2,5 Difluoropyrimidin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated compounds like 2,5-Difluoropyrimidin-4-amine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are indispensable.
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly dependent on its electronic environment. For this compound, the pyrimidine (B1678525) ring possesses a single proton at the C6 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, with its exact chemical shift influenced by the electron-withdrawing effects of the adjacent nitrogen and fluorine atoms. The protons of the primary amine (NH₂) group typically appear as a broad singlet, the chemical shift and broadness of which can be affected by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
In a study of a related derivative, N,N'-(1,4-phenylenebis(methylene))bis(this compound), the proton on the pyrimidine ring was observed at a chemical shift of 8.06 ppm when analyzed in DMSO-d₆. nih.gov
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| C6-H | ~8.0 | Singlet (s) |
| NH₂ | Variable | Broad Singlet (br s) |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, four distinct signals are expected for the four carbon atoms of the pyrimidine ring. A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The signals for the fluorine-bearing carbons (C2 and C5) will be split into doublets. Furthermore, longer-range couplings (²JCF, ³JCF) can cause additional splitting on neighboring carbon atoms, providing valuable structural information. The presence of a chiral center in a molecule can lead to all carbon atoms being chemically non-equivalent. masterorganicchemistry.com
For instance, in the related compound 5-chloro-2,6-difluoropyrimidin-4-amine (B1291646), the carbon signals exhibit complex splitting patterns due to C-F coupling, as detailed in the table below. beilstein-journals.org This illustrates the type of data obtained for such structures.
| Carbon Atom | Chemical Shift (δ) in ppm (Solvent) | Observed C-F Coupling Constants (J) in Hz |
| C-5 | 92.7 (acetonitrile-d₃) | ²JCF = 39, ⁴JCF = 8 |
| C-2 | 159.4 (acetonitrile-d₃) | ¹JCF = 235, ³JCF = 23 |
| C-6 | 166.1 (acetonitrile-d₃) | ¹JCF = 260, ³JCF = 20 |
| C-4 | 165.2 (acetonitrile-d₃) | multiplet (m) |
| Data for 5-chloro-2,6-difluoropyrimidin-4-amine beilstein-journals.org |
¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgdiva-portal.org The chemical shifts in ¹⁹F NMR have a very wide range, which minimizes signal overlap and provides high resolution. wikipedia.orgdiva-portal.org For this compound, two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C5, as they are in different chemical environments.
The chemical shifts are typically referenced to an internal or external standard, such as trichlorofluoromethane (B166822) (CFCl₃). wikipedia.org The analysis of various N-substituted derivatives of the related 5-chloro-2,6-difluoropyrimidin-4-amine shows distinct chemical shifts for the fluorine atoms, highlighting the technique's sensitivity to subtle structural changes. beilstein-journals.orgbeilstein-journals.org
| Compound | ¹⁹F Chemical Shift at C2 (ppm) | ¹⁹F Chemical Shift at C6 (ppm) |
| 5-chloro-2,6-difluoropyrimidin-4-amine | -69.47 | -48.18 |
| 5-chloro-N-ethyl-2,6-difluoropyrimidin-4-amine | -70.83 | -47.48 |
| N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | -67.84 | -45.80 |
| N-tert-butyl-5-chloro-2,6-difluoropyrimidin-4-amine | -69.75 | -47.07 |
| Data for derivatives of 5-chloro-2,6-difluoropyrimidin-4-amine beilstein-journals.orgbeilstein-journals.org |
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments resolve correlations between nuclei, providing unambiguous structural assignments. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org In the case of this compound, it would primarily be used to confirm the absence of coupling for the C6-H proton.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. wikipedia.org This would definitively assign the C6 signal in the ¹³C NMR spectrum by correlating it with the C6-H proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for assigning quaternary carbons and piecing together molecular fragments. For this compound, correlations from the C6-H to C4 and C5, and from the NH₂ protons to C4 and C5, would confirm the connectivity of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, revealing through-space correlations. ucl.ac.uk
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer structural information. uni-saarland.de Aliphatic amines, for example, often undergo cleavage at the α-carbon bond. libretexts.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. ccea.org.ukbioanalysis-zone.com This high accuracy enables the calculation of the elemental formula, as two different chemical formulas will not have the same exact mass. uni-saarland.demsu.edu This is a critical step in confirming the identity of a newly synthesized compound or verifying the purity of a sample.
For this compound (C₄H₃F₂N₃), the calculated monoisotopic mass is approximately 131.0295 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically <5 ppm).
In the characterization of the related compound 5-chloro-2,6-difluoropyrimidin-4-amine, HRMS was used to confirm its elemental composition. The experimentally found mass for the protonated molecule ([M+H]⁺) was 165.9978, which matched the required mass for the formula C₄H₂ClF₂N₃. beilstein-journals.org
| Technique | Information Obtained | Application to this compound |
| MS | Molecular Weight, Fragmentation Pattern | Confirms nominal molecular weight of 131 Da. |
| HRMS | Exact Mass, Elemental Formula | Confirms elemental formula C₄H₃F₂N₃ via exact mass measurement. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. msu.edu It is a powerful tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Primary amines typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. libretexts.org
Key expected vibrational frequencies include:
N-H stretching (amine) : Two bands in the 3300-3500 cm⁻¹ region. msu.edu
C-H stretching (aromatic) : Above 3000 cm⁻¹.
N-H bending (amine) : Around 1600-1650 cm⁻¹.
C=C and C=N stretching (pyrimidine ring) : In the 1450-1600 cm⁻¹ region.
C-F stretching : Strong, characteristic absorptions typically in the 1100-1300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectrophotometry UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions, typically π→π* and n→π* transitions in conjugated systems. researchgate.net Pyrimidine and its derivatives are chromophoric and thus absorb UV light. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. The UV-Vis spectrum can be used for both qualitative identification and quantitative analysis by applying the Beer-Lambert law. libretexts.org The position and intensity of absorption bands are sensitive to the substitution pattern on the pyrimidine ring and the solvent used. Aromatic amines can be analyzed using this method. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound and its derivatives. wikipedia.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orglibretexts.org
In a study on N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine, a derivative of the compound of interest, X-ray crystallography was employed to confirm its structure. semanticscholar.org The crystallographic data provides a definitive look at the spatial arrangement of the atoms, which is fundamental for structure-activity relationship (SAR) studies. semanticscholar.org
The typical data obtained from an X-ray crystallographic analysis includes:
| Crystallographic Parameter | Description |
| Crystal System | The basic classification of the crystal's symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The theoretical density of the crystal. |
This table represents typical data obtained from X-ray crystallography experiments.
The process of obtaining suitable crystals for X-ray analysis can be challenging and often involves techniques like slow evaporation of a saturated solution. mdpi.com Once a suitable crystal is obtained and analyzed, the resulting structural information is crucial for confirming the identity of synthesized compounds and for designing new molecules with desired properties. nih.gov
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sfu.ca
Flash Column Chromatography is a commonly used preparative technique for purifying significant quantities of compounds. In the synthesis of various pyrimidine derivatives, flash column chromatography using silica (B1680970) gel as the stationary phase is frequently employed. nih.gov For example, a mixture of hexane (B92381) and ethyl acetate, sometimes with the addition of a small amount of ammonium (B1175870) hydroxide (B78521) to reduce tailing of basic compounds, has been used as the mobile phase to purify dipyrimidine amines. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds and for quantitative analysis. nih.gov HPLC offers high resolution and sensitivity. thermofisher.com For amine-containing compounds like this compound, reversed-phase HPLC is often the method of choice. chemrxiv.org
A typical HPLC method for analyzing pyrimidine derivatives might involve:
| HPLC Parameter | Typical Conditions |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). chemrxiv.org |
| Detection | UV detection at a specific wavelength (e.g., 254 nm). chemrxiv.org |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min. chemrxiv.org |
| Temperature | Often controlled, for instance, at 35 °C, to ensure reproducibility. chemrxiv.org |
This table outlines typical parameters for HPLC analysis of pyrimidine derivatives.
In some cases, derivatization of the amine group is performed prior to HPLC analysis to enhance detection sensitivity, especially when using fluorescence detectors. thermofisher.commdpi.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used for this purpose. thermofisher.com
Gas Chromatography (GC) can also be utilized, particularly for volatile derivatives. However, for many polar, non-volatile pyrimidine derivatives, HPLC is the more common technique. thermofisher.com
The purity of synthesized compounds is often confirmed by a combination of chromatographic and spectroscopic methods. For instance, after purification by column chromatography, the purity can be further assessed by HPLC, and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). beilstein-journals.org
Computational and Theoretical Investigations of 2,5 Difluoropyrimidin 4 Amine
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For pyrimidine (B1678525) derivatives like 2,5-Difluoropyrimidin-4-amine, DFT calculations provide valuable data on their reactivity, stability, and intermolecular interaction sites.
Key molecular properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates a molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability; a smaller gap generally implies higher reactivity. frontiersin.org For related amino-pyrimidine derivatives, DFT calculations have been employed to determine these quantum parameters, which are then used to understand their chemical behavior. dergipark.org.trscirp.org
Another significant output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netlibretexts.org Typically, red-colored areas on an MEP map indicate negative electrostatic potential, often associated with lone pairs on electronegative atoms like nitrogen and fluorine, representing sites prone to electrophilic attack. researchgate.net Blue-colored areas signify positive potential, usually around hydrogen atoms of the amino group, indicating sites for nucleophilic attack. researchgate.netwolfram.com This information is instrumental in predicting how the molecule will interact with other molecules, such as biological receptors or reactants. proteopedia.org Studies on similar heterocyclic compounds have successfully used MEP analysis to understand hydrogen bonding interactions and reactivity sites. researchgate.netresearchgate.net
Table 1: Key Electronic Properties Calculated via DFT for Pyrimidine Analogues
| Parameter | Description | Significance in Molecular Analysis |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the molecule's electron-donating capability. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the molecule's electron-accepting capability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. frontiersin.orgarxiv.org |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface. | Identifies nucleophilic and electrophilic sites, predicting non-covalent interaction patterns. libretexts.orgwolfram.com |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)
Computational chemistry offers robust methods for predicting spectroscopic parameters, which is particularly valuable for fluorinated compounds like this compound. The 19F nucleus is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that makes 19F NMR spectroscopy a powerful tool for structural elucidation. nih.gov
The accurate prediction of 19F NMR chemical shifts is commonly achieved using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The choice of the DFT functional and basis set is critical for obtaining results that correlate well with experimental data. Studies have shown that methods like the ωB97XD functional paired with the aug-cc-pvdz basis set can provide a good balance of accuracy and computational cost, with root mean square errors (RMSE) as low as 3.57 ppm for a diverse set of fluorine-containing molecules. rsc.orgrsc.org The inclusion of dispersion corrections in the methodology has also been found to improve the accuracy of calculated NMR parameters. nih.gov
For enhanced accuracy, a linear regression analysis is often performed by plotting the computationally calculated isotropic shielding constants against the known experimental chemical shifts of a training set of molecules. nih.govresearchgate.net This process generates scaling factors that can be applied to the calculated values for new compounds, significantly improving the predictive power of the model. This approach has been successfully applied to various fluorinated aromatic and heterocyclic compounds. The accuracy of these predictions can be influenced by factors such as solvation effects, although some studies on PFAS have found gas-phase calculations to be more accurate than those including implicit solvation models. nih.gov Machine learning models are also emerging as a way to accelerate the prediction of DFT-calculated 19F NMR chemical shifts, achieving comparable accuracy with significantly reduced computational time. chemrxiv.org
Table 2: Comparison of Computational Methods for 19F NMR Chemical Shift Prediction
| Method/Functional | Basis Set | Key Findings/Reported Accuracy | Reference |
|---|---|---|---|
| ωB97XD | aug-cc-pvdz | Recommended for best combination of accuracy and computational time; RMS error of 3.57 ppm. | rsc.orgrsc.org |
| B3LYP | 6-31++G(d,p) | Provided chemical shifts within 10 ppm deviation from experimental values for many perfluoro compounds. | nih.gov |
| BH&HLYP / ωB97X | 6-31+G* | Among the most accurate methods for predicting 19F chemical shifts in fluorinated amino acids, especially with scaling factors. | nih.gov |
| Various DFT Methods | Varies | Inclusion of dispersion corrections improves accuracy to within 4 ppm of experimental values. | nih.gov |
| Gradient Boosting Regression (ML) | N/A (Uses DFT-calculated features) | Mean absolute error of 2.89 - 3.73 ppm, comparable to DFT but much faster. | chemrxiv.org |
Molecular Modeling Approaches for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are essential for exploring the three-dimensional structures (conformations) and non-covalent interactions of this compound. The conformation of a molecule can significantly influence its biological activity and physical properties. mun.ca Computational conformational analysis identifies stable low-energy structures by systematically rotating the molecule's rotatable bonds. mun.carti.org For related pyrimidine systems, computational methods have been used to analyze conformational preferences and the energy barriers between different forms. researchgate.net
The intermolecular interactions of this compound are primarily governed by hydrogen bonding and van der Waals forces. The amino group (-NH2) can act as a hydrogen bond donor, while the lone pairs on the ring nitrogen atoms and the fluorine atoms can act as hydrogen bond acceptors. wikipedia.org Hydrogen bonds are strong, directional interactions crucial for molecular recognition, such as the binding of a drug to its protein target. nih.gov Computational studies on similar amine-containing molecules have quantified the strength of these hydrogen bonds and analyzed their role in forming stable intermolecular complexes. beilstein-journals.orgmdpi.commdpi.com The fluorine atoms, in addition to acting as weak hydrogen bond acceptors, contribute to modulating the molecule's electrostatic profile and can engage in other non-covalent interactions.
Table 3: Types of Intermolecular Interactions Relevant to this compound
| Interaction Type | Description | Potential Role |
|---|---|---|
| Hydrogen Bonding (N-H···N/F) | An electrostatic attraction between a hydrogen atom in the amino group and a lone pair on a nitrogen or fluorine atom. | Crucial for self-assembly, crystal packing, and binding to biological targets. wikipedia.orgnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between the aromatic pyrimidine rings of adjacent molecules. | Contributes to the stability of crystal structures and ligand-receptor complexes. |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient charge fluctuations. | Contribute to overall molecular packing and binding affinity. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Influences the physical properties and orientation in condensed phases. |
Elucidation of Reaction Mechanisms Through Computational Analysis
Computational chemistry provides indispensable tools for mapping the reaction pathways involved in the synthesis and reactivity of molecules like this compound. By modeling the transition states and intermediates along a reaction coordinate, researchers can calculate activation energies and reaction enthalpies, thereby elucidating the most favorable mechanistic routes. acs.org
For the synthesis of pyrimidine rings, computational studies have been used to investigate complex multi-component reactions, including steps like Knoevenagel condensation, Michael addition, and cyclization. acs.orgmdpi.com These studies help identify the rate-determining step and understand the role of catalysts in lowering energy barriers. acs.org For instance, theoretical elucidation of the mechanism for forming pyrido[2,3-d]pyrimidines has provided a thorough understanding of the process, opening avenues for optimizing the synthesis. acs.org Similarly, computational analysis of pyrimidine ring-opening and functionalization reactions has revealed the critical role of substituents in stabilizing key intermediates. researchgate.net The reactivity of this compound in reactions such as nucleophilic aromatic substitution can also be modeled to predict regioselectivity and reaction kinetics, guiding the development of synthetic protocols for its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine-learning-based frameworks that correlate the chemical structure of a series of compounds with their biological activity. scirp.org These models are fundamental in drug discovery for predicting the activity of untested molecules and guiding the rational design of more potent and selective analogues. rsc.org For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, numerous QSAR studies have been conducted. researchgate.netvietnamjournal.ru
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. japsonline.comthieme-connect.com These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to generate a 3D contour map. nih.govbenthamdirect.com This map visually represents which regions around the molecular scaffold are favorable or unfavorable for activity. For example, a CoMFA/CoMSIA study on pyrimidine derivatives as enzyme inhibitors might reveal that bulky, electronegative substituents at one position enhance binding, while hydrogen bond donors at another position are detrimental. thieme-connect.comnih.gov
More recent approaches utilize machine learning algorithms, such as random forest and deep neural networks, to build highly predictive QSAR models from molecular descriptors. rsc.org These models have been applied to fluoropyrimidine analogues to identify key structural fragments that contribute to anticancer activity. rsc.org Such theoretical frameworks provide a powerful tool for systematically exploring the chemical space around the this compound scaffold to design novel compounds with desired biological profiles. mdpi.comnih.gov
Table 4: Overview of QSAR Methodologies Applied to Pyrimidine Analogues
| QSAR Method | Description | Application to Pyrimidine Analogues | Reference |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | 3D-QSAR method that correlates steric and electrostatic fields with biological activity. | Used to identify structural requirements for VEGFR-2 and ALK inhibitors. | japsonline.comthieme-connect.com |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | A 3D-QSAR method similar to CoMFA but includes additional fields for hydrophobicity, H-bond donors, and H-bond acceptors. | Applied to understand the potency of trimethoprim (B1683648) analogues and design novel mTOR inhibitors. | nih.govbenthamdirect.com |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic groups) required for activity. | Used to screen for and identify novel EGFR double mutant inhibitors. | nih.gov |
| Machine Learning (e.g., Random Forest, DNN) | Uses algorithms to learn complex relationships between a large number of molecular descriptors and activity. | Developed predictive models for CDK4 inhibitors and anticancer fluoropyrimidines. | rsc.orgvietnamjournal.ru |
Applications of 2,5 Difluoropyrimidin 4 Amine in Advanced Organic Synthesis and Functional Materials
Role as a Key Synthetic Intermediate for Complex Fluorinated Molecules
2,5-Difluoropyrimidin-4-amine serves as a crucial intermediate in the synthesis of complex fluorinated molecules. The presence of fluorine atoms on the pyrimidine (B1678525) ring significantly influences the molecule's reactivity and the properties of its derivatives. The fluorine atoms can enhance metabolic stability and bioavailability in biologically active compounds, making this intermediate particularly valuable in pharmaceutical and agrochemical research.
The strategic placement of the fluorine atoms and the amine group allows for a variety of chemical transformations. The fluorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to introduce a wide range of functional groups. The reactivity of such dihalogenated heteroarenes can be controlled to achieve site-selectivity, allowing for the stepwise introduction of different substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are also powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the fluorine atoms. This versatility enables the construction of intricate molecular architectures from the relatively simple starting material.
Scaffold for the Development of Polyfunctional Pyrimidine Derivatives
The pyrimidine ring of this compound acts as a robust scaffold for the development of polyfunctional derivatives. The ability to selectively substitute the fluorine atoms allows for the creation of a diverse library of compounds with tailored properties. For example, reaction with a tertiary amine nucleophile can lead to substitution at the 2-position, while other nucleophiles might preferentially attack the 4-position, demonstrating the potential for regioselective functionalization.
This controlled functionalization is key to building molecules with multiple reactive sites or specific three-dimensional arrangements of functional groups. The resulting polyfunctional pyrimidine derivatives can be further elaborated into more complex structures, making this compound a versatile platform for combinatorial chemistry and the systematic exploration of structure-activity relationships in drug discovery and materials science.
Utilization in the Design and Synthesis of Advanced Materials
While the primary applications of this compound are in the life sciences, its structural motifs are relevant to the design and synthesis of advanced materials. Pyrimidine derivatives, in general, are utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring can impart desirable electron-transporting properties to a material.
By incorporating a fluorinated pyrimidine core, it is possible to tune the electronic and photophysical properties of organic semiconductors. The fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can improve charge injection and transport balance in OLED devices. Although direct applications of this compound in materials science are not extensively documented, its potential as a precursor for novel emitters, host materials, or electron-transporting layers in OLEDs is an area of active research interest.
Table 1: Potential Applications of Pyrimidine Derivatives in OLEDs
| Application Area | Role of Pyrimidine Moiety | Potential Benefit of Fluorination |
| Emissive Layer | Core of fluorescent or phosphorescent emitters | Tuning of emission color and quantum efficiency |
| Host Material | Bipolar host for phosphorescent emitters | Enhanced electron transport and triplet energy |
| Electron Transport Layer | Electron-transporting material | Improved electron injection and mobility |
Applications in Agrochemical Research as a Synthetic Building Block
In the field of agrochemical research, the development of new and effective crop protection agents is crucial. Fluorinated compounds have become increasingly important in this area due to their enhanced biological activity and stability. The pyridine (B92270) analogue of this compound is utilized in the production of advanced crop protection agents. myskinrecipes.com The inclusion of fluorine atoms can lead to pesticides with improved efficacy and a more favorable environmental profile.
This compound serves as a valuable building block for synthesizing novel herbicides, fungicides, and insecticides. The pyrimidine core is a common feature in many commercial agrochemicals, and the introduction of fluorine can significantly enhance their potency and selectivity. The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its biological activity and physical properties to meet the specific requirements of an agricultural application.
Role in Medicinal Chemistry Research as an Intermediate for Biologically Active Analogues
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active compounds, with applications in the development of drugs for neurological disorders and cancer. myskinrecipes.com
A significant area of research is the development of kinase inhibitors, which are a major class of cancer therapeutics. Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) portion of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity. The synthesis of pyrimidine-based Aurora kinase inhibitors, for example, often involves the sequential substitution of a dihalopyrimidine starting material. The fluorine atoms in this compound provide reactive handles for introducing the necessary pharmacophores to achieve potent and selective kinase inhibition. The development of PI3K/mTOR dual inhibitors also relies on the synthesis of functionalized pyrimidine and pyridine derivatives.
Table 2: Examples of Kinase Inhibitor Scaffolds Derived from Substituted Pyrimidines
| Kinase Target | Core Structure | Key Synthetic Reactions |
| Aurora Kinase | 2,4-diaminopyrimidine | Nucleophilic aromatic substitution |
| Ser/Thr Kinases | Pyrido[2',3':4,5]furo[3,2-d]pyrimidine | Palladium-catalyzed cross-coupling |
| PI3K/mTOR | Substituted methoxypyridine | Suzuki coupling |
Future Perspectives and Emerging Research Directions for 2,5 Difluoropyrimidin 4 Amine
Innovations in Green Synthetic Pathways and Sustainable Methodologies
The chemical industry's increasing focus on environmental responsibility has spurred the development of green and sustainable synthetic methods. For amines, which are fundamental in chemical and biological processes, this shift is particularly critical. rsc.org Future research on the synthesis of 2,5-Difluoropyrimidin-4-amine and its derivatives is progressively adopting green chemistry principles to minimize environmental impact.
Key areas of innovation include:
Biocatalysis : The use of enzymes, such as transaminases and imine reductases, offers a highly selective and sustainable route to amine synthesis under mild reaction conditions. numberanalytics.com Exploring enzymatic pathways for the amination of fluorinated pyrimidine (B1678525) precursors could provide a greener alternative to traditional methods that often rely on harsh reagents and catalysts.
One-Pot and Microwave-Assisted Reactions : Combining multiple synthetic steps into a single, one-pot procedure improves efficiency and reduces waste. mdpi.com Microwave-assisted synthesis, particularly for constructing cyclic amines from primary amines and alkyl dihalides, can drastically shorten reaction times, often in aqueous media. mdpi.com These strategies are being explored to create more efficient and atom-economical routes to complex pyrimidine derivatives. mdpi.com
Green Metrics Integration : A systematic evaluation of the environmental footprint of synthetic pathways is becoming standard practice. rsc.org The use of green metrics toolkits, such as the one developed by the CHEM21 consortium, allows researchers to assess factors like atom economy, energy consumption, and waste generation, thereby guiding the development of more sustainable processes for producing compounds like this compound. rsc.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Understanding the reactivity of the this compound scaffold is crucial for designing new synthetic routes and novel molecular architectures. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring nitrogens significantly influences the molecule's chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Research into the reactivity of related polyhalogenated pyrimidines provides valuable insights. For instance, studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) reveal that reactions with amine nucleophiles often yield a mixture of regioisomers. semanticscholar.orgbeilstein-journals.org The reaction with ammonia (B1221849) produces the 4-amino substituted product as the major isomer over the 2-amino isomer in a 9:1 ratio. semanticscholar.org This selectivity is influenced by the activating effect of the ring nitrogens and the steric hindrance imposed by the chlorine atom. semanticscholar.org
| Amine Nucleophile | Major Product (4-substituted) | Ratio of 4-substituted to 2-substituted Isomer | Isolated Yield of Major Product |
|---|---|---|---|
| Ammonia | 5-Chloro-2,6-difluoropyrimidin-4-amine (B1291646) | 9:1 | 57% |
| Ethylamine (B1201723) | N-Ethyl-5-chloro-2,6-difluoropyrimidin-4-amine | 8:1 | 57% |
| Benzylamine (B48309) | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5:1 | 41% |
| tert-Butylamine | N-tert-Butyl-5-chloro-2,6-difluoropyrimidin-4-amine | 3:1 | 49% |
While these 4-amino derivatives can be isolated in acceptable yields and serve as scaffolds for further synthesis, the formation of isomers necessitates purification, making the process less ideal for applications like parallel synthesis. semanticscholar.orgbeilstein-journals.org Future research is focused on developing more regioselective transformations to overcome this challenge. Furthermore, the exploration of unprecedented reactions, such as novel cross-coupling strategies or C-H functionalization, on the this compound core will open new avenues for creating diverse and complex molecular structures.
Advancements in Automated Synthesis and High-Throughput Experimentation
The demand for large libraries of novel compounds for drug discovery and materials science has driven significant advancements in automated synthesis and high-throughput experimentation (HTE). chemrxiv.org These technologies enable the rapid, parallel execution of many reactions, accelerating the optimization of reaction conditions and the generation of diverse molecular libraries. researchgate.netacs.org
For a scaffold like this compound, HTE can be transformative. acs.org Automated platforms can be used to:
Scout Reaction Conditions : Quickly screen a wide range of catalysts, bases, solvents, and temperatures in a miniaturized format (e.g., 96-well plates) to find optimal conditions for a desired transformation. acs.org
Generate Compound Libraries : By reacting a core structure like this compound with a diverse set of building blocks in a parallel fashion, large libraries of analogues can be synthesized efficiently. chemrxiv.org This is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Integrate with Flow Chemistry : Combining HTE with automated flow reactors offers enhanced control over reaction parameters and facilitates safe handling of hazardous intermediates. acs.orgresearchgate.net This integration allows for a seamless transition from initial screening to automated scale-up synthesis. researchgate.net
Automated synthesis platforms, which use pre-packaged reagent cartridges for common reactions like amide couplings, reductive aminations, and Suzuki couplings, are simplifying and accelerating the work of synthetic chemists. sigmaaldrich.comsynplechem.com Applying these automated and HTE methodologies to the derivatization of this compound is a key future direction that promises to significantly accelerate the discovery of new functional molecules. chemrxiv.org
Development of Advanced Spectroscopic and Computational Methodologies for Characterization and Prediction
Accurate characterization and the ability to predict molecular properties are essential for advancing research on this compound. The presence of fluorine atoms makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a particularly powerful tool. horizondiscovery.com
Recent advancements in this area include:
¹⁹F NMR Spectroscopy : This technique is highly sensitive to the local electronic environment of the fluorine atom, making it an excellent probe for confirming structures and studying molecular interactions. horizondiscovery.com For instance, halogenated nucleosides, including 5-fluoro pyrimidines, are used as labels to investigate the secondary structures of DNA and RNA via ¹⁹F NMR. horizondiscovery.com
Computational Prediction of Spectroscopic Data : Density Functional Theory (DFT) calculations are increasingly used to predict NMR chemical shifts with high accuracy. researchgate.net By computing the ¹⁹F NMR shifts for a proposed structure and comparing them to experimental data, researchers can unambiguously determine the constitution and configuration of complex fluorinated molecules. This approach is especially valuable for distinguishing between isomers formed during synthesis. researchgate.net
| Fluorine Position | Experimental Shift (ppm) | Computed Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| F-2 | -140.5 | -141.2 | -0.7 |
| F-3 | -155.8 | -156.0 | -0.2 |
| F-4 | -162.1 | -161.9 | +0.2 |
Advanced Mass Spectrometry : Techniques like HPLC-MS are indispensable for identifying reaction products and potential impurities or decomposition products. vulcanchem.com
Topological and Reactivity Analysis : Computational methods such as Molecular Electrostatic Potential (MESP), Frontier Molecular Orbital (FMO) analysis, and Reduced Density Gradient (RDG) are used to visualize and quantify the reactive sites of a molecule. nih.gov These tools can predict where a molecule is most likely to undergo electrophilic or nucleophilic attack, guiding synthetic efforts and explaining observed reactivity patterns.
The synergy between advanced spectroscopic experiments and high-level computational modeling is providing unprecedented insight into the structure, properties, and reactivity of fluorinated pyrimidines, a trend that will undoubtedly continue to accelerate future research.
Interdisciplinary Applications and Expanding Research Horizons for Fluorinated Pyrimidines
The unique properties conferred by fluorine atoms make fluorinated pyrimidines like this compound highly valuable in a variety of scientific fields. The research horizon for these compounds is continually expanding beyond their traditional roles.
Emerging and future applications include:
Medicinal Chemistry : Fluorinated pyrimidines are integral to the development of new therapeutics. drugdiscoverynews.com For example, dipyrimidine amines have been identified as a novel class of potent and specific antagonists for the CXCR4 receptor, which plays a key role in cancer metastasis and inflammation. nih.gov The this compound moiety could serve as a key building block in the synthesis of new drug candidates targeting a range of diseases. smolecule.com
Chemical Biology : As previously mentioned, 5-fluoro pyrimidines are used as ¹⁹F NMR probes to study the structure and dynamics of nucleic acids. horizondiscovery.com This allows for detailed investigations into DNA and RNA folding and their interactions with proteins and small molecules, aiding in the design of RNA-targeting drugs.
Materials Science : The aromatic structure and the presence of fluorine atoms can impart desirable properties for advanced materials. smolecule.com Ferrocene-based electrochemical sensors functionalized with pyrimidine units have been developed for the selective detection of anions, demonstrating the potential of these heterocycles in sensor technology. mdpi.com
Agrochemicals : The reactivity and biological activity of fluorinated pyrimidines make them attractive scaffolds for the development of new pesticides and herbicides. smolecule.com
The versatility of the fluorinated pyrimidine scaffold ensures that its applications will continue to grow, driven by interdisciplinary collaboration and the ongoing quest for novel molecules with tailored functions.
Q & A
Q. What are the optimal synthetic routes for preparing 2,5-Difluoropyrimidin-4-amine with high purity?
The synthesis of fluorinated pyrimidines typically involves nucleophilic substitution or halogen-exchange reactions. For this compound, a multi-step approach is recommended:
Halogenation : Start with a pyrimidine precursor (e.g., 4-aminopyrimidine) and introduce fluorine atoms via fluorinating agents like KF or Selectfluor® under controlled anhydrous conditions .
Selective Substitution : Optimize reaction time and temperature to minimize byproducts. For example, fluorination at the 2- and 5-positions may require sequential steps using protecting groups to avoid over-fluorination .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify amine protons (δ 5.5–6.5 ppm) and aromatic protons (δ 8.0–8.5 ppm). Fluorine atoms deshield adjacent protons, causing splitting patterns .
- ¹⁹F NMR : Confirm fluorine positions (e.g., δ -110 to -120 ppm for aromatic fluorines) .
- Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]⁺ matching the calculated molecular weight (C₄H₄F₂N₃: 147.06 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of fluorine substitution .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electrostatic Potential Maps : Identify electron-deficient positions (e.g., C-4 amine group) prone to nucleophilic attack .
- Activation Energy Barriers : Compare energy profiles for fluorination at different sites to guide experimental design .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to optimize kinetics .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
Experimental Variability : Standardize assay conditions (e.g., cell line, incubation time, concentration) .
Structural Confirmation : Verify derivative purity and regiochemistry (e.g., accidental synthesis of 2,4-difluoro isomers) .
Target Specificity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to biological targets (e.g., kinases, DNA) .
Q. What methodologies enable the study of this compound’s stability under physiological conditions?
- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated oxidation .
- Photostability : Expose to UV light (λ = 254 nm) and monitor structural changes using FT-IR spectroscopy .
Q. How can structure-activity relationship (SAR) studies improve the design of this compound-based inhibitors?
Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding to hydrophobic enzyme pockets .
Bioisosteric Replacement : Replace fluorine with chlorine or methyl groups to balance potency and metabolic stability .
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



